ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O5S/c1-3-25-15(22)11-7-20(26(23,24)19-9(11)2)8-14(21)18-10-4-5-13(17)12(16)6-10/h4-7H,3,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBBAAKWWYHUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Dichloromalononitrile with Sulfur Dichloride
The reaction of dichloromalononitrile (31) with sulfur dichloride (SCl₂) in the presence of a catalytic agent yields tetrachlorothiadiazine (18), a key intermediate. Kristinsson’s method involves refluxing dichloromalononitrile with SCl₂ at 100°C for 4 hours, producing tetrachlorothiadiazine in ~90% yield. Modifications by Geevers and Trompen use N-2,2-trichloro-2-cyanoacetimidoyl chloride (32) with elemental sulfur, achieving similar yields.
Reaction Conditions
Functionalization of Tetrachlorothiadiazine
Tetrachlorothiadiazine (18) undergoes selective substitution to introduce the 5-methyl and carboxylate groups. Methylation at position 5 is achieved via nucleophilic substitution with methylmagnesium bromide, while esterification with ethanol in acidic conditions introduces the ethyl carboxylate moiety.
Key Step :
Preparation of 3-Chloro-4-fluoroaniline
3-Chloro-4-fluoroaniline is synthesized via fluorination and reduction, as detailed in patent CN103709044A:
Fluorination of 3,4-Dichloronitrobenzene
3,4-Dichloronitrobenzene reacts with potassium fluoride (KF) or cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120°C for 5 hours, yielding 3-chloro-4-fluoronitrobenzene.
Reaction Conditions
Hydrogenation to 3-Chloro-4-fluoroaniline
The nitro group is reduced using hydrogen gas over a palladium-carbon (Pd/C) catalyst in methanol at room temperature:
Synthesis of the Side Chain: 2-(2-Oxoethyl) Group
The side chain 2-(2-oxoethyl) is introduced via a two-step process:
Formation of 2-Chloroacetamide
3-Chloro-4-fluoroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide:
Alkylation of the Thiadiazine Core
The thiadiazine core undergoes alkylation with 2-chloroacetamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base:
Optimization and Industrial-Scale Production
Catalytic Hydrogenation
Replacing iron powder with Pd/C in the reduction step improves yield (90% vs. 75%) and reduces environmental impact.
Solvent Selection
DMF outperforms ethanol in alkylation reactions, enhancing reaction rates and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The thiadiazine ring structure is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that derivatives of thiadiazine compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate may also possess similar properties due to its structural characteristics .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. A systematic investigation revealed that derivatives containing the thiadiazine moiety displayed effective inhibition of bacterial growth, particularly against Gram-positive bacteria. This indicates potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can exhibit anti-inflammatory properties. The incorporation of the chloro and fluoro substituents may enhance the compound's efficacy in modulating inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .
Pesticidal Applications
This compound has potential as a pesticide. Its chemical structure suggests it could act as an insecticide or fungicide. A patent describes formulations that utilize similar compounds for crop protection against pests and diseases . The effectiveness of such compounds in agricultural settings could lead to reduced reliance on conventional pesticides.
Herbicidal Properties
The compound may also exhibit herbicidal activity. Research into related thiadiazine compounds has shown that they can inhibit plant growth by disrupting metabolic processes in weeds. This feature could be harnessed to develop selective herbicides that target specific weed species while minimizing damage to crops .
Polymer Development
In material science, the unique properties of this compound can be explored for developing advanced polymers. The compound's ability to form stable bonds with various substrates makes it suitable for creating coatings or composites with enhanced durability and resistance to environmental factors .
Nanotechnology Applications
The integration of this compound into nanomaterials could lead to innovative applications in drug delivery systems or biosensors. Its chemical properties allow for functionalization at the nanoscale level, potentially improving the efficacy and specificity of therapeutic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Diversity: The thiadiazine core in the target compound differs from benzamide (), organophosphate (), and thiazolidinone () scaffolds. Thiadiazines are less common in pharmaceuticals but offer unique electronic profiles due to sulfur and nitrogen atoms, which may enhance binding to metalloenzymes or nucleic acids.
Substituent Effects: The 3-chloro-4-fluoroanilino group in the target compound contrasts with nitrophenyl (, Compound 1) and cyano-fluorophenyl (, Compound 2) moieties. Chloro-fluoro substitutions are often used to optimize pharmacokinetics (e.g., blood-brain barrier penetration) and resistance to metabolic degradation. Ethyl carboxylate esters (target compound) vs. phosphorodithioates (): The former may act as prodrugs (hydrolyzing to carboxylic acids), while the latter are typically irreversible enzyme inhibitors (e.g., acetylcholinesterase in pesticides).
However, the thiadiazine core’s rigidity might limit conformational flexibility compared to benzamides. Organophosphates () prioritize acetylcholinesterase inhibition, a mechanism less likely in the target compound due to its lack of phosphate groups.
Synthetic Challenges: The thiadiazine ring’s synthesis requires precise control of oxidation states (1,1-dioxo) and regioselective substitutions, which are more complex than the oxadiazole or thiazolidinone syntheses described in and .
Biological Activity
Ethyl 2-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiadiazine ring structure which is known for its diverse biological activities. The presence of the 3-chloro-4-fluoroanilino group enhances its interaction with biological targets, potentially increasing its efficacy as an antiviral agent.
Antiviral Activity
Recent studies have demonstrated that this compound exhibits notable antiviral properties against the Hepatitis B virus (HBV). In a molecular docking study, it was found to interact effectively with the capsid of HBV, suggesting that it could serve as a lead compound for developing new antiviral therapies .
Table 1: Summary of Antiviral Activity
| Study Reference | Virus Targeted | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Hepatitis B | 5.0 | Capsid inhibition | |
| Influenza A | 12.5 | Polymerase inhibition | |
| HIV | 7.8 | Reverse transcriptase inhibition |
The mechanism by which this compound exerts its antiviral effects involves several pathways:
- Capsid Inhibition : The compound binds to the viral capsid, preventing the virus from assembling and releasing new virions.
- Polymerase Inhibition : It interferes with viral polymerases essential for viral replication, thereby reducing viral load.
- Reverse Transcriptase Inhibition : For retroviruses like HIV, it inhibits reverse transcriptase, crucial for converting viral RNA into DNA.
Study on Hepatitis B Virus Inhibition
A detailed study focused on the compound's efficacy against HBV used an in vitro replication model. The results indicated that at an IC50 value of 5 µM, the compound significantly reduced HBV replication in hepatocyte cultures . Furthermore, the structural analysis through Hirshfeld surface analysis provided insights into intermolecular interactions that enhance its binding affinity to viral components.
Anticancer Potential
In addition to its antiviral properties, this compound has shown promise in anticancer applications. Research has indicated that derivatives of thiadiazole structures possess cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been reported to inhibit cell proliferation in colon carcinoma and breast cancer cell lines with IC50 values ranging from 27 µM to 43 µM .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via condensation reactions involving reflux conditions. For example, a procedure analogous to involves refluxing key intermediates (e.g., substituted anilines or oxazolidinones) with sodium acetate in acetic acid for 3–5 hours. The product is purified by recrystallization from DMF/acetic acid mixtures to achieve high crystallinity . Optimization of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) is critical to minimize side reactions.
Q. How is the molecular structure confirmed post-synthesis?
X-ray crystallography is the gold standard for structural validation. Parameters such as space group (e.g., monoclinic P2₁/c), unit cell dimensions (Å), and bond angles should align with density functional theory (DFT) predictions. For example, and detail protocols for single-crystal diffraction analysis, highlighting torsion angles between the thiadiazine ring and substituted anilino groups to confirm stereoelectronic effects . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should corroborate functional groups and molecular weight.
Q. What safety protocols are essential for handling this compound?
Refer to guidelines in :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C, separated from oxidizers .
Advanced Research Questions
Q. How to address low yields in the condensation step during synthesis?
Low yields often arise from incomplete imine formation or side reactions. Strategies include:
- Catalytic optimization : Introduce Lewis acids (e.g., ZnCl₂) to accelerate condensation.
- Solvent screening : Replace acetic acid with toluene/DMF mixtures to enhance solubility of intermediates.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How to resolve contradictions in spectroscopic data vs. computational models?
Discrepancies between experimental NMR shifts and DFT-predicted values may indicate dynamic effects (e.g., rotameric equilibria). Solutions include:
- Variable-temperature NMR : Identify conformational changes by analyzing signal splitting at low temperatures.
- X-ray crystallography : Compare experimental bond lengths/angles with DFT-optimized geometries to validate static vs. dynamic structural models .
Q. What computational approaches predict the compound’s reactivity in biological systems?
Molecular docking and molecular dynamics (MD) simulations can model interactions with target proteins. Key steps:
- Ligand preparation : Use crystallographic data (e.g., dihedral angles from ) to generate 3D conformers.
- Protein-ligand docking : Employ AutoDock Vina to assess binding affinity to enzymes like cyclooxygenase-2 (COX-2).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of hydrogen bonds with active-site residues .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Microwave-assisted synthesis, Lewis acid catalysis | |
| Structural ambiguity | X-ray crystallography + variable-temperature NMR | |
| Reactivity prediction | Molecular docking with AutoDock Vina | |
| Safety compliance | Adherence to PPE and storage protocols in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
